molecular formula C7H8N2OS B037942 2-(Methylthio)-4-(vinyloxy)pyrimidine CAS No. 111183-97-2

2-(Methylthio)-4-(vinyloxy)pyrimidine

Cat. No.: B037942
CAS No.: 111183-97-2
M. Wt: 168.22 g/mol
InChI Key: YLBAMPOHQHEZHY-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-(vinyloxy)pyrimidine (CAS: 111183-97-2) is a pyrimidine derivative characterized by a methylthio (-SMe) group at the 2-position and a vinyloxy (-OCH₂CH₂) substituent at the 4-position. The compound’s molecular formula is C₇H₈N₂OS, with an average molecular weight of 168.21 g/mol .

Properties

CAS No.

111183-97-2

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

4-ethenoxy-2-methylsulfanylpyrimidine

InChI

InChI=1S/C7H8N2OS/c1-3-10-6-4-5-8-7(9-6)11-2/h3-5H,1H2,2H3

InChI Key

YLBAMPOHQHEZHY-UHFFFAOYSA-N

SMILES

CSC1=NC=CC(=N1)OC=C

Canonical SMILES

CSC1=NC=CC(=N1)OC=C

Synonyms

Pyrimidine, 4-(ethenyloxy)-2-(methylthio)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrimidine derivatives with methylthio and/or oxygen-containing substituents are well-documented. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
2-(Methylthio)-4-(vinyloxy)pyrimidine C₇H₈N₂OS 168.21 2-SMe, 4-vinyloxy High reactivity due to vinyloxy group; potential intermediate in drug synthesis
2-(Methylthio)-4-thien-2-ylpyrimidine C₉H₈N₂S₂ 208.30 2-SMe, 4-thienyl Used in palladium-catalyzed cross-coupling reactions
4-Hydroxy-2-(methylthio)pyrimidine C₅H₆N₂OS 142.18 2-SMe, 4-OH Commercial availability (>95% purity); applications in organic synthesis
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine C₁₂H₁₂N₂OS 232.30 2-SMe, 4-(4-MeOPh) Synthesized via Suzuki coupling; explored for radioligand development
2-Ethylthio-4-oxo-6-phenyl-1,4-dihydropyrimidine C₁₂H₁₂N₂OS 244.30 2-SEt, 4-oxo Antibacterial activity against S. aureus

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